molecular formula C8H18Cl2N2O2 B2629230 3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride CAS No. 2418642-21-2

3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride

Cat. No.: B2629230
CAS No.: 2418642-21-2
M. Wt: 245.14
InChI Key: SSIQLNAKJJOSND-UHFFFAOYSA-N
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Description

3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride typically involves the reaction of 3-aminopiperidine with acrylonitrile, followed by hydrolysis and subsequent conversion to the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents include water, ethanol, or other polar solvents.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopiperidin-1-yl)butanoic acid;dihydrochloride
  • 3-(3-Aminopiperidin-1-yl)pentanoic acid;dihydrochloride
  • 3-(3-Aminopiperidin-1-yl)hexanoic acid;dihydrochloride

Uniqueness

3-(3-Aminopiperidin-1-yl)propanoic acid;dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3-(3-aminopiperidin-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7-2-1-4-10(6-7)5-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIQLNAKJJOSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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